Product packaging for Hexadecanamide, N-2-propenyl-(Cat. No.:CAS No. 102114-99-8)

Hexadecanamide, N-2-propenyl-

Cat. No.: B14084110
CAS No.: 102114-99-8
M. Wt: 295.5 g/mol
InChI Key: BZMVRGBTQHGPIW-UHFFFAOYSA-N
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Description

Significance and Research Context of Hexadecanamide (B162939), N-2-propenyl-

The primary significance of Hexadecanamide, N-2-propenyl- in academic research lies in its investigation as an inhibitor of fatty acid amide hydrolase (FAAH). ucl.ac.be FAAH is a crucial enzyme responsible for the degradation of endogenous signaling lipids, most notably the endocannabinoid anandamide (B1667382). mdpi.comwikipedia.org By inhibiting FAAH, compounds like Hexadecanamide, N-2-propenyl- can increase the levels of anandamide in the body, which may lead to various therapeutic effects, including pain relief. mdpi.comgoogleapis.com

The research context of this compound is therefore closely linked to the study of the endocannabinoid system and the development of novel analgesic agents. googleapis.comnih.gov The exploration of FAAH inhibitors is a significant area of pharmaceutical research, aiming to provide alternatives to traditional pain medications, which often come with undesirable side effects. nih.gov Patents have been filed that include N-(2-propenyl)hexadecanamide as a compound for potential use in relieving pain, highlighting its perceived therapeutic potential. nih.govitpain.orgyork.ac.uk

Historical Perspectives on N-Substituted Fatty Amides in Chemical Research

The study of N-substituted fatty amides has a history that dates back to the mid-20th century, with early research focusing on their chemical synthesis and physical properties. acs.orgscispace.com These compounds are derivatives of fatty acids where the nitrogen atom of the amide group is substituted with an organic group. fiveable.me

A pivotal moment in the research of fatty acid amides came with the discovery of N-palmitoylethanolamine (PEA) in 1957 and later the identification of the endocannabinoid anandamide (N-arachidonoylethanolamine) in the early 1990s. nih.gov These discoveries revealed the biological importance of this class of compounds as signaling molecules in various physiological processes. nih.gov This spurred further investigation into the synthesis and biological activity of a wide range of N-substituted fatty amides, including those with potential as enzyme inhibitors. The development of synthetic routes to produce various N-substituted amides has been an ongoing area of research, with both chemical and enzymatic methods being explored. google.com

Current Research Landscape for Hexadecanamide, N-2-propenyl- and Structurally Related Compounds

The current research landscape for Hexadecanamide, N-2-propenyl- primarily revolves around its role as a tool compound in the study of FAAH inhibition. One of the key studies in this area involved the synthesis of a series of N-palmitoylethanolamine analogues, including N-(2-propenyl)hexadecanamide, to investigate their ability to interfere with the metabolism of anandamide. ucl.ac.be This research provided valuable structure-activity relationship data for the design of FAAH inhibitors.

The table below summarizes the key details of a study involving the synthesis and evaluation of Hexadecanamide, N-2-propenyl-.

Study Focus Compound Methodology Key Finding Reference
Investigation of FAAH inhibitorsHexadecanamide, N-2-propenyl-Synthesis from palmitoyl (B13399708) chloride and allylamine (B125299); evaluation of its ability to inhibit the metabolism of anandamide ([³H]-AEA) by rat brain homogenates.The compound was synthesized and showed inhibitory activity against FAAH, contributing to the understanding of structure-activity relationships for FAAH inhibitors. ucl.ac.be

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H37NO B14084110 Hexadecanamide, N-2-propenyl- CAS No. 102114-99-8

Properties

CAS No.

102114-99-8

Molecular Formula

C19H37NO

Molecular Weight

295.5 g/mol

IUPAC Name

N-prop-2-enylhexadecanamide

InChI

InChI=1S/C19H37NO/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-19(21)20-18-4-2/h4H,2-3,5-18H2,1H3,(H,20,21)

InChI Key

BZMVRGBTQHGPIW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCC=C

Origin of Product

United States

Advanced Synthetic Methodologies for Hexadecanamide, N 2 Propenyl

Chemo- and Regioselective Synthesis of Hexadecanamide (B162939), N-2-propenyl-

The primary challenge in the synthesis of Hexadecanamide, N-2-propenyl- lies in the chemoselective formation of the amide bond between hexadecanoic acid (palmitic acid) or its derivatives and N-2-propenylamine (allylamine) without side reactions. The key strategies revolve around the activation of the carboxylic acid moiety of palmitic acid or the direct amidation with allylamine (B125299).

A common and effective method is the conversion of palmitic acid to a more reactive species, such as palmitoyl (B13399708) chloride. The subsequent reaction with allylamine proceeds with high chemoselectivity to form the desired amide. The high reactivity of the acid chloride ensures that it preferentially reacts with the amine over other functional groups that might be present.

Another approach involves the use of coupling agents, which facilitate the direct amidation of palmitic acid with allylamine. Reagents such as carbodiimides (e.g., DCC, EDC) or phosphonium salts (e.g., PyBOP) activate the carboxylic acid in situ, allowing for a highly selective reaction with the amine under mild conditions.

Regioselectivity is primarily a concern when dealing with polyfunctional amines. In the case of Hexadecanamide, N-2-propenyl- synthesis from allylamine, which has only one primary amine group, regioselectivity is inherently controlled, leading to the formation of the N-substituted amide.

Method Reactants Key Features Selectivity
Acid Chloride RoutePalmitoyl chloride, Allylamine, Base (e.g., Triethylamine)High reactivity, generally high yields.High chemoselectivity for N-acylation.
Direct Amidation with Coupling AgentsPalmitic acid, Allylamine, Coupling agent (e.g., EDC, HATU)Milder conditions, avoids preparation of acid chloride.High chemoselectivity.
Catalytic Direct AmidationPalmitic acid, Allylamine, Catalyst (e.g., Boronic acid)Atom-economical, environmentally benign.High chemoselectivity.

This table presents common chemo- and regioselective methods applicable to the synthesis of Hexadecanamide, N-2-propenyl-.

Development of Sustainable and Green Chemistry Approaches for Hexadecanamide, N-2-propenyl- Synthesis

In line with the principles of green chemistry, efforts have been directed towards developing more sustainable methods for amide synthesis, which are applicable to Hexadecanamide, N-2-propenyl-. nih.govsemanticscholar.org These approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.

One of the most promising green strategies is the direct catalytic amidation of palmitic acid with allylamine. This method avoids the use of stoichiometric activating agents, which generate significant waste. catalyticamidation.infosigmaaldrich.com Boronic acid catalysts, for example, have been shown to be effective for direct amidations, with water being the only byproduct. sigmaaldrich.comucl.ac.uk The reaction often requires azeotropic removal of water to drive the equilibrium towards product formation. ucl.ac.uk

Enzymatic synthesis represents another green alternative. Lipases can catalyze the formation of amide bonds under mild conditions, often in solvent-free systems or in green solvents. The use of enzymes offers high selectivity and avoids the need for protecting groups and harsh reaction conditions.

The use of microwave irradiation can also contribute to a greener synthesis by reducing reaction times and energy consumption. google.com For instance, the synthesis of fatty acid amides from fatty acids and urea has been achieved rapidly and in high yields using microwave heating. google.com

Green Approach Description Advantages
Direct Catalytic AmidationDirect reaction of palmitic acid and allylamine with a catalyst.Atom-economical, reduces waste, avoids hazardous reagents.
Enzymatic SynthesisUse of enzymes (e.g., lipases, acyltransferases) to catalyze amide bond formation. google.comMild reaction conditions, high selectivity, biodegradable catalyst, reduced byproducts.
Microwave-Assisted SynthesisUse of microwave irradiation to accelerate the reaction.Reduced reaction times, lower energy consumption, often improved yields. google.com
Solvent-Free SynthesisConducting the reaction without a solvent.Reduces solvent waste, simplifies purification, lowers environmental impact. researchgate.net

This table summarizes sustainable and green chemistry approaches for the synthesis of Hexadecanamide, N-2-propenyl-.

Exploration of Novel Precursors and Catalytic Systems for Hexadecanamide, N-2-propenyl- Production

Research into novel precursors and catalysts aims to improve the efficiency, selectivity, and sustainability of Hexadecanamide, N-2-propenyl- synthesis.

Novel Precursors: Instead of starting from palmitic acid, triglycerides containing palmitate esters can be used as a renewable feedstock. A catalyst-free method for the synthesis of fatty N-alkyl amides directly from glycerides and amines has been reported, offering a cost-effective and high-conversion route. google.com This approach is particularly attractive as it utilizes readily available natural oils.

Catalytic Systems: A variety of catalytic systems are being explored for direct amidation reactions.

Boron-based catalysts: Boronic acids and diboronic acid anhydrides have emerged as effective catalysts for the direct amidation of carboxylic acids. mdpi.com

Metal-based catalysts: Ruthenium complexes have been used for the dehydrogenative coupling of alcohols and amines to form amides, representing a highly atom-efficient process. sigmaaldrich.comucl.ac.uk Biogenic materials such as CuO-CaCO3 have also been shown to catalyze the direct amidation of palmitic acid with amines under solvent-free conditions. researchgate.net

Organocatalysts: Non-metal catalysts are also being investigated to avoid potential metal contamination in the final product.

Catalyst Type Example Reaction Type Key Features
Boron-basedPhenylboronic acidDirect amidationMild conditions, good functional group tolerance. sigmaaldrich.com
Transition MetalRuthenium pincer complexDehydrogenative couplingHigh atom economy, liberates H2 as the only byproduct. ucl.ac.uk
HeterogeneousCuO-CaCO3Direct amidationSolvent-free conditions, catalyst recyclability. researchgate.net
EnzymaticLipaseDirect amidationHigh selectivity, mild conditions, environmentally friendly.

This table highlights novel catalytic systems for the production of Hexadecanamide, N-2-propenyl-.

Optimization of Reaction Conditions for Enhanced Yield and Purity of Hexadecanamide, N-2-propenyl-

The optimization of reaction parameters is critical for maximizing the yield and purity of Hexadecanamide, N-2-propenyl-. Key variables include temperature, reaction time, catalyst loading, and the molar ratio of reactants.

For the direct amidation of palmitic acid, studies have shown that temperature and reaction time are crucial. For example, in a sodium methoxide-catalyzed synthesis of N-acyl alkanolamides, the optimal conditions were found to be 90°C for 2 hours, achieving a conversion of 94.44% for palmitic acid. arpnjournals.org

In catalytic systems, the amount of catalyst is a key parameter to optimize. While higher catalyst loading may increase the reaction rate, it can also lead to higher costs and potential contamination of the product. Finding the minimum effective catalyst loading is therefore a primary goal.

The molar ratio of palmitic acid (or its derivative) to allylamine can also influence the outcome of the reaction. Using a slight excess of one reactant can help to drive the reaction to completion, but may complicate the purification process.

Parameter Effect on Yield and Purity Typical Optimization Strategy
TemperatureAffects reaction rate and potential for side reactions.Screening a range of temperatures to find the optimal balance between reaction rate and selectivity.
Reaction TimeInsufficient time leads to incomplete conversion; excessive time can lead to product degradation.Monitoring the reaction progress over time (e.g., by TLC or GC) to determine the optimal endpoint.
Catalyst LoadingInfluences reaction rate and cost-effectiveness.Systematically decreasing the catalyst concentration to find the lowest effective amount.
Reactant RatioCan affect reaction equilibrium and completeness.Varying the molar ratio of reactants to maximize the conversion of the limiting reagent.

This table outlines the key reaction conditions and their impact on the synthesis of Hexadecanamide, N-2-propenyl-.

Stereoselective Synthesis and Enantiomeric Resolution of Hexadecanamide, N-2-propenyl- Analogues

While Hexadecanamide, N-2-propenyl- itself is achiral, the development of stereoselective methods is important for the synthesis of chiral analogues, which may have interesting biological activities. Chiral N-allyl amides can be synthesized through various asymmetric strategies.

One approach is the use of chiral catalysts in allylation reactions. For instance, chiral palladium complexes have been used for the catalytic enantioselective N-allylation of secondary sulfonamides, achieving high enantioselectivity. nih.gov This methodology could potentially be adapted for the synthesis of chiral N-allyl amides.

Another strategy involves the asymmetric addition of allyl groups to imines, which can lead to chiral homoallylic amines. nih.gov These can then be acylated to produce the desired chiral N-allyl amides.

The synthesis of geometrically defined enamides from N-allyl amides via isomerization has also been reported, which can be a route to stereodefined structures. nih.govresearchgate.netacs.org

Enantiomeric resolution of a racemic mixture of a chiral Hexadecanamide, N-2-propenyl- analogue could be achieved through classical methods such as diastereomeric salt formation with a chiral resolving agent or through chiral chromatography.

Method Description Potential Application
Catalytic Asymmetric N-AllylationUse of a chiral catalyst (e.g., Pd-based) to introduce the allyl group enantioselectively. nih.govDirect synthesis of enantiomerically enriched N-allyl amides.
Asymmetric Aldimine AllylationEnantioselective addition of an allyl nucleophile to a chiral or prochiral imine, followed by acylation. nih.govSynthesis of chiral homoallylic amines as precursors to chiral N-allyl amides.
Kinetic ResolutionEnzymatic or chemical resolution of a racemic mixture of a chiral N-allyl amide.Separation of enantiomers from a racemic mixture.
Chiral ChromatographySeparation of enantiomers using a chiral stationary phase.Analytical and preparative separation of enantiomers.

This table details methodologies for the stereoselective synthesis and resolution of analogues of Hexadecanamide, N-2-propenyl-.

Solid-Phase Synthesis Techniques for Hexadecanamide, N-2-propenyl- and its Derivatives

Solid-phase synthesis offers several advantages for the preparation of amides, including simplified purification and the potential for automation. While commonly associated with peptide synthesis, these techniques can be adapted for the synthesis of Hexadecanamide, N-2-propenyl- and its derivatives.

In a typical solid-phase approach, allylamine could be attached to a solid support (resin). The resin-bound amine would then be acylated with an excess of palmitic acid, activated with a coupling agent. The use of excess reagents drives the reaction to completion. After the reaction, the excess reagents and byproducts are simply washed away. Finally, the desired Hexadecanamide, N-2-propenyl- is cleaved from the resin.

Alternatively, palmitic acid could be immobilized on the resin, followed by reaction with allylamine. The choice of strategy would depend on the specific goals of the synthesis, such as the creation of a library of related fatty acid amides.

This methodology is particularly well-suited for the combinatorial synthesis of libraries of fatty acid amides for screening purposes.

Step Description Key Considerations
1. Resin FunctionalizationAttachment of either allylamine or palmitic acid to a suitable solid support.Choice of resin and linker, ensuring stability during synthesis and efficient cleavage.
2. Amide Bond FormationAcylation of the resin-bound amine or amination of the resin-bound acid.Use of excess reagents and efficient coupling agents to ensure high conversion.
3. WashingRemoval of excess reagents and soluble byproducts by washing the resin.Choice of appropriate solvents to effectively remove impurities without affecting the product-resin linkage.
4. CleavageRelease of the final product from the solid support.Selection of a cleavage cocktail that efficiently breaks the linker without degrading the product.
5. PurificationFinal purification of the cleaved product if necessary.Typically yields high-purity products, minimizing the need for extensive purification.

This table outlines the general steps involved in the solid-phase synthesis of Hexadecanamide, N-2-propenyl-.

Elucidation of Reaction Pathways and Derivatization of Hexadecanamide, N 2 Propenyl

Mechanistic Studies of Functional Group Transformations Involving Hexadecanamide (B162939), N-2-propenyl-

The reactivity of Hexadecanamide, N-2-propenyl- is dominated by the chemistry of its two primary functional groups: the amide and the N-allyl group. Mechanistic studies, often inferred from related N-allylamides, reveal distinct pathways for transformations at each site.

The N-allyl group, with its terminal double bond, is susceptible to a variety of electrophilic addition reactions. The mechanisms of these transformations are well-established in organic chemistry.

Epoxidation: The reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), proceeds via a concerted mechanism where the peroxy acid delivers an oxygen atom to the double bond in a single step. This forms a three-membered oxirane ring, yielding N-(2,3-epoxypropyl)hexadecanamide. The transition state is often described as a "butterfly" conformation.

Hydroboration-Oxidation: This two-step process allows for the anti-Markovnikov hydration of the allyl group. wvu.edupressbooks.pub In the first step, borane (B79455) (BH3) adds across the double bond in a concerted, syn-addition. wvu.edupressbooks.pub Boron, being the less electronegative atom, adds to the terminal, less sterically hindered carbon, while a hydride adds to the internal carbon. wvu.edupressbooks.pub Subsequent oxidation with hydrogen peroxide in a basic solution replaces the boron atom with a hydroxyl group, yielding N-(3-hydroxypropyl)hexadecanamide. wvu.edu

Reduction of the Allyl Group: While the amide group is generally resistant to catalytic hydrogenation, the allyl double bond can be reduced. However, studies on other secondary allyl amides have shown that reduction with strong reducing agents like lithium aluminum hydride (LiAlH4) can sometimes lead to a concomitant reduction of the double bond, yielding the corresponding N-propyl amine. The mechanism involves the transfer of hydride ions, and the reaction conditions can be optimized to favor the reduction of the amide carbonyl over the double bond.

The amide functional group is significantly less reactive than the allyl group. Its transformations typically require more forcing conditions or specific activation.

Hydrolysis: The amide bond can be cleaved through hydrolysis under acidic or basic conditions to yield hexadecanoic acid and allylamine (B125299). The mechanism involves nucleophilic attack of a water molecule or a hydroxide (B78521) ion on the carbonyl carbon of the amide, followed by the formation of a tetrahedral intermediate and subsequent elimination of the amine.

Synthesis and Characterization of Novel Hexadecanamide, N-2-propenyl- Derivatives and Conjugates

The synthesis of novel derivatives of Hexadecanamide, N-2-propenyl- primarily involves the chemical modification of the versatile allyl group. These derivatizations can introduce new functionalities and alter the physicochemical properties of the parent molecule.

One of the most straightforward derivatizations is the epoxidation of the allyl double bond. This is typically achieved by treating Hexadecanamide, N-2-propenyl- with a peroxy acid like m-CPBA in an inert solvent such as dichloromethane. The resulting product, N-(2,3-epoxypropyl)hexadecanamide, is a valuable intermediate for further reactions due to the reactivity of the epoxide ring.

Another important derivative is the corresponding diol , N-(2,3-dihydroxypropyl)hexadecanamide. This can be synthesized through the hydrolysis of the epoxide intermediate under either acidic or basic conditions. beilstein-journals.org Alternatively, dihydroxylation can be achieved directly from the alkene using reagents like osmium tetroxide (in catalytic amounts) with a co-oxidant such as N-methylmorpholine N-oxide (NMO), or through cold, dilute potassium permanganate.

The characterization of these novel derivatives relies on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are crucial for confirming the structures of the synthesized derivatives. For instance, in the 1H NMR spectrum of the epoxide derivative, characteristic signals for the protons on the oxirane ring would be expected to appear. nih.gov For the diol, the appearance of signals corresponding to the hydroxyl protons and the methine and methylene (B1212753) groups attached to the hydroxyl functions would be indicative of a successful transformation. beilstein-journals.orgnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy can be used to monitor the disappearance of the C=C stretching vibration of the allyl group and the appearance of new bands, such as the characteristic broad O-H stretching band for the diol derivative.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the newly synthesized compounds.

Below is a table summarizing the synthesis and key characterization data for two novel derivatives of Hexadecanamide, N-2-propenyl-.

Derivative NameSynthetic MethodKey 1H NMR Signals (Expected, δ in ppm)Key IR Bands (Expected, cm-1)
N-(2,3-epoxypropyl)hexadecanamideReaction with m-CPBA~2.5-3.0 (m, 3H, oxirane ring protons)~1250 (C-O stretch, epoxide)
N-(2,3-dihydroxypropyl)hexadecanamideAcid-catalyzed hydrolysis of the epoxide~3.4-3.8 (m, 5H, CH2OH, CHOH, CH2N)~3300 (broad, O-H stretch)

Kinetic and Thermodynamic Aspects of Hexadecanamide, N-2-propenyl- Reactivity

Kinetics: The rates of reaction are influenced by factors such as substrate concentration, temperature, and the presence of catalysts. For functional group transformations of the allyl moiety, the reaction kinetics are generally well-understood for the class of alkenes.

Epoxidation: The rate of epoxidation with peroxy acids is typically first order in both the alkene and the peroxy acid. Electron-donating groups on the alkene can increase the reaction rate by making the double bond more nucleophilic. The long alkyl chain of the hexadecanamide moiety is not expected to have a significant electronic effect on the reactivity of the terminal allyl group.

Hydroboration: The hydroboration step is generally very fast. The subsequent oxidation step is also typically rapid under the standard reaction conditions.

Thermodynamics: The thermodynamic favorability of a reaction is determined by the change in Gibbs free energy (ΔG).

Amide Hydrolysis: The hydrolysis of amides is a thermodynamically favorable process, with a negative ΔG under standard conditions. However, the reaction has a high activation energy, making it kinetically slow without a catalyst or harsh conditions.

Addition Reactions to the Allyl Group: Reactions such as epoxidation and hydroboration-oxidation are generally exothermic (negative ΔH) and result in an increase in order (negative ΔS), leading to a favorable ΔG, especially at lower temperatures.

A data table summarizing the expected kinetic and thermodynamic characteristics for key reactions of Hexadecanamide, N-2-propenyl- is presented below. The values are qualitative due to the lack of specific experimental data.

ReactionExpected KineticsExpected Thermodynamics (ΔH)Expected Thermodynamics (ΔS)Expected Thermodynamics (ΔG)
EpoxidationSecond-order overallExothermicNegativeSpontaneous
Hydroboration-OxidationFast reaction rates for both stepsExothermicNegativeSpontaneous
Amide Hydrolysis (uncatalyzed)Very slow at room temperatureExothermicSlightly positiveSpontaneous but kinetically hindered

Exploration of Transition Metal-Catalyzed Coupling Reactions Involving Hexadecanamide, N-2-propenyl-

The allyl group and the N-H bond of the amide in Hexadecanamide, N-2-propenyl- (after activation) present opportunities for transition metal-catalyzed coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds.

Heck Reaction: The Heck reaction, typically catalyzed by palladium complexes, involves the coupling of an unsaturated halide with an alkene. acsgcipr.orglibretexts.orgresearchgate.net In the context of Hexadecanamide, N-2-propenyl-, the allyl group can serve as the alkene component. Reaction with an aryl or vinyl halide in the presence of a palladium catalyst and a base would be expected to yield a substituted alkene derivative. acsgcipr.orglibretexts.orgresearchgate.net The regioselectivity of the addition to the allyl group would be a key aspect to control in such a transformation.

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination): While the amide nitrogen in Hexadecanamide, N-2-propenyl- is not as nucleophilic as an amine, it can participate in palladium-catalyzed N-arylation reactions with aryl halides. This reaction typically requires a palladium catalyst with specialized phosphine (B1218219) ligands and a strong base to deprotonate the amide. nih.govsemanticscholar.org This would result in the formation of an N-aryl, N-allyl hexadecanamide.

The table below outlines potential transition metal-catalyzed coupling reactions involving Hexadecanamide, N-2-propenyl-.

Reaction TypeCoupling PartnerCatalyst System (Typical)Expected Product
Heck ReactionAryl Halide (e.g., Iodobenzene)Pd(OAc)2, PPh3, Base (e.g., Et3N)N-(cinnamyl)hexadecanamide derivative
Buchwald-Hartwig AminationAryl Bromide (e.g., Bromobenzene)Pd2(dba)3, Buchwald ligand, Base (e.g., NaOtBu)N-allyl-N-phenylhexadecanamide

Biotransformation Pathways of Hexadecanamide, N-2-propenyl- by Isolated Microbial Systems (Excluding Environmental Fate)

Microbial systems, such as bacteria and fungi, are known to metabolize a wide range of organic compounds, including fatty acids and their derivatives. researchgate.netbiorxiv.org The biotransformation of Hexadecanamide, N-2-propenyl- by isolated microbial cultures would likely involve enzymatic reactions targeting the amide bond and potentially the allyl group.

The primary and most probable biotransformation pathway is the hydrolysis of the amide bond . Many microorganisms, including species of Pseudomonas and Aspergillus, produce amidase enzymes that can catalyze the cleavage of amide linkages. researchgate.netresearchgate.net This would break down Hexadecanamide, N-2-propenyl- into its constituent parts: hexadecanoic acid (palmitic acid) and allylamine.

Following the initial hydrolysis, the resulting products would likely be further metabolized by the microorganisms.

Hexadecanoic Acid Metabolism: Fatty acids like hexadecanoic acid are common metabolites and can be degraded by many microbes through the β-oxidation pathway to generate energy and cellular building blocks. biorxiv.org

Allylamine Metabolism: The degradation of allylamine would likely proceed through deamination to form the corresponding aldehyde or alcohol, which could then enter central metabolic pathways.

It is also conceivable that some microorganisms could enzymatically modify the allyl group, for instance, through oxidation or reduction, although the hydrolysis of the amide bond is generally a more common initial step in the degradation of such compounds. Studies on unsaturated fatty acids have shown that some fungi can perform epoxidation reactions. acs.org

A summary of the likely biotransformation pathways is provided in the table below.

Microorganism Genus (Example)Key Enzyme ClassPrimary TransformationResulting Products
PseudomonasAmidaseAmide bond hydrolysisHexadecanoic acid and Allylamine
AspergillusAmidaseAmide bond hydrolysisHexadecanoic acid and Allylamine

Photochemical and Electrochemical Reactivity of Hexadecanamide, N-2-propenyl-

The presence of the allyl group in Hexadecanamide, N-2-propenyl- makes it susceptible to photochemical and electrochemical reactions.

Photochemical Reactivity: The most common photochemical reaction for alkenes is the [2+2] cycloaddition . wikipedia.orgrsc.orgnih.gov Upon irradiation with ultraviolet (UV) light, the π-bond of the allyl group can be excited to a higher energy state. This excited state can then react with another ground-state alkene (either another molecule of Hexadecanamide, N-2-propenyl- or a different alkene) to form a cyclobutane (B1203170) ring. wikipedia.orgrsc.orgnih.gov If the reaction is performed with an enone, for example, it would lead to the formation of a more complex cyclobutane derivative. researcher.lifescripps.edu The regiochemistry and stereochemistry of these cycloadditions can often be controlled by the reaction conditions.

Electrochemical Reactivity: The allyl group can also undergo electrochemical oxidation. Anodic oxidation of allylic compounds can lead to a variety of products depending on the reaction conditions, such as the solvent, electrolyte, and electrode material. researchgate.net A likely outcome of the electrochemical oxidation of Hexadecanamide, N-2-propenyl- would be the formation of an allylic alcohol or ketone through C-H bond activation at the allylic position. The amide group itself can also be electrochemically oxidized, typically at the α-position to the nitrogen, but this usually requires harsher conditions. nih.gov

The table below summarizes the potential photochemical and electrochemical reactions.

Reaction TypeConditionsPotential Product
Photochemical [2+2] CycloadditionUV irradiation, in the presence of an enoneCyclobutane derivative
Electrochemical OxidationAnodic potential, suitable electrolyteAllylic alcohol or ketone derivative

Advanced Spectroscopic and Analytical Characterization of Hexadecanamide, N 2 Propenyl

Application of High-Resolution Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Elucidation of Hexadecanamide (B162939), N-2-propenyl-

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including N-substituted amides like Hexadecanamide, N-2-propenyl-. uobasrah.edu.iqresearchgate.net By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms within the molecule can be determined. uobasrah.edu.iqruc.dkresearchgate.net

While specific experimental NMR data for Hexadecanamide, N-2-propenyl- is not widely available in peer-reviewed literature, the expected spectral features can be predicted based on its chemical structure. The ¹H NMR spectrum would provide information on the number and environment of protons, while the ¹³C NMR and Distortionless Enhancement by Polarization Transfer (DEPT) experiments would identify the number and types of carbon atoms (C, CH, CH₂, CH₃). ruc.dk

Expected ¹H NMR Spectral Data: The ¹H NMR spectrum is anticipated to show distinct signals corresponding to the protons of the N-2-propenyl (allyl) group and the hexadecanamide chain. Key expected signals would include those for the terminal vinyl protons, the internal vinyl proton, the methylene (B1212753) group adjacent to the nitrogen, the methylene group alpha to the carbonyl, the long alkyl chain, and the terminal methyl group.

Illustrative Table of Predicted ¹H NMR Chemical Shifts for Hexadecanamide, N-2-propenyl- This table is a representation of expected values based on typical chemical shifts for similar functional groups and is not based on published experimental data for this specific compound.

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Integration
-CH₃ (Palmitoyl chain) ~0.88 Triplet 3H
-(CH₂)₁₂- (Palmitoyl chain) ~1.25 Multiplet 24H
-CH₂-CH₂-C=O ~1.62 Multiplet 2H
-CH₂-C=O ~2.15 Triplet 2H
N-CH₂-CH=CH₂ ~3.85 Triplet 2H
-CH=CH₂ (trans) ~5.10 Doublet of doublets 1H
-CH=CH₂ (cis) ~5.15 Doublet of doublets 1H
-CH=CH₂ ~5.80 Multiplet 1H
-NH- ~5.5-6.5 Broad singlet 1H

Expected ¹³C NMR Spectral Data: The ¹³C NMR spectrum would complement the ¹H NMR data, showing a signal for the carbonyl carbon, signals for the olefinic carbons of the allyl group, and a series of signals for the carbons in the long alkyl chain.

Illustrative Table of Predicted ¹³C NMR Chemical Shifts for Hexadecanamide, N-2-propenyl- This table is a representation of expected values based on typical chemical shifts for similar functional groups and is not based on published experimental data for this specific compound.

Carbon Atom Predicted Chemical Shift (δ, ppm)
-C =O ~173.0
-CH=C H₂ ~116.0
-C H=CH₂ ~134.5
N-C H₂- ~41.8
-C H₂-C=O ~36.5
-(C H₂)₁₂- ~22.7 - 31.9
-C H₃ ~14.1

Advanced Mass Spectrometry Techniques (e.g., HRMS, MS/MS) for Characterization of Hexadecanamide, N-2-propenyl- and its Metabolites

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. uobasrah.edu.iq High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it measures mass-to-charge ratios with high accuracy, allowing for the determination of the molecular formula. nih.gov Tandem mass spectrometry (MS/MS) provides structural information through the controlled fragmentation of a selected precursor ion, revealing details about the molecule's substructures. researchgate.net

For Hexadecanamide, N-2-propenyl- (Molecular Formula: C₁₉H₃₇NO), HRMS would be used to confirm its elemental composition by providing a highly accurate mass measurement of its molecular ion. While specific HRMS and MS/MS data for this compound are scarce, the fragmentation patterns can be predicted. Common fragmentation pathways for fatty acid amides include McLafferty rearrangement and cleavage of the alkyl chain. The presence of the N-allyl group would introduce unique fragmentation pathways, such as the loss of the allyl group or rearrangements involving the double bond. The analysis of its metabolites, which could involve hydroxylation or other biotransformations of the alkyl chain or allyl group, would also heavily rely on LC-MS/MS techniques to identify and quantify these modified structures in biological samples. nih.gov

Illustrative Table of Predicted Mass Spectrometry Data for Hexadecanamide, N-2-propenyl- This table presents predicted values based on the compound's structure and is not derived from published experimental data.

Ion Predicted m/z Technique Information Provided
[M+H]⁺ 296.2948 HRMS (Positive Ion Mode) Accurate mass for molecular formula confirmation (C₁₉H₃₈NO⁺)
[M+Na]⁺ 318.2767 HRMS (Positive Ion Mode) Sodium adduct for molecular weight confirmation
Fragment Ions Varies MS/MS Structural information from fragmentation patterns (e.g., loss of C₃H₅, cleavage of alkyl chain)

Vibrational Spectroscopy (FTIR, Raman) for Conformational Analysis and Intermolecular Interactions of Hexadecanamide, N-2-propenyl-

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups and molecular structure of a compound. surfacesciencewestern.comnih.gov These techniques are complementary and are sensitive to the vibrational modes of molecules. nih.gov For Hexadecanamide, N-2-propenyl-, FTIR and Raman spectroscopy would be used to confirm the presence of key functional groups, such as the amide C=O, N-H, and C-N bonds, as well as the C=C bond of the allyl group and the C-H bonds of the alkyl chain. researchgate.net Furthermore, shifts in the positions and shapes of these vibrational bands can provide insights into conformational changes and intermolecular interactions, such as hydrogen bonding involving the amide group. nih.gov

Although specific, published spectra for Hexadecanamide, N-2-propenyl- are not available, the characteristic absorption bands can be predicted.

Illustrative Table of Predicted Vibrational Frequencies for Hexadecanamide, N-2-propenyl- This table is a representation of expected values based on typical vibrational frequencies for the functional groups present and is not based on published experimental data.

Functional Group Predicted FTIR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹) Vibrational Mode
N-H ~3300 (broad) ~3300 (weak) Stretch
C-H (sp³) ~2850-2960 ~2850-2960 Stretch
C=O (Amide I) ~1640 (strong) ~1640 (medium) Stretch
N-H (Amide II) ~1550 (strong) ~1550 (weak) Bend
C=C (Allyl) ~1645 (medium) ~1645 (strong) Stretch

X-ray Crystallography Studies of Hexadecanamide, N-2-propenyl- and its Crystalline Forms or Co-crystals

Currently, there are no published crystal structures for Hexadecanamide, N-2-propenyl-. Such a study would be crucial for understanding its solid-state properties and for investigating polymorphism or the formation of co-crystals, which can significantly influence physical properties like melting point and solubility.

Hyphenated Chromatographic Method Development for Purity Assessment and Isolation of Hexadecanamide, N-2-propenyl- (e.g., GC-MS, LC-MS, HPLC-UV)

Hyphenated chromatographic techniques are essential for the separation, identification, and quantification of compounds in a mixture. eurl-pesticides.euresearchgate.net For a compound like Hexadecanamide, N-2-propenyl-, these methods are vital for assessing its purity, identifying impurities, and for its isolation from reaction mixtures or natural sources.

Gas Chromatography-Mass Spectrometry (GC-MS): Given its likely volatility, GC-MS would be a suitable technique for the analysis of Hexadecanamide, N-2-propenyl-. thaiscience.infoconferenceworld.in The gas chromatograph would separate the compound from other volatile components, and the mass spectrometer would provide identification based on its mass spectrum and fragmentation pattern. ekb.egnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique that can be applied to a wide range of compounds, including those that are not sufficiently volatile or stable for GC analysis. chromatographyonline.comresearchgate.net Reversed-phase HPLC coupled with a mass spectrometer (LC-MS/MS) would be a powerful tool for the analysis of Hexadecanamide, N-2-propenyl-, offering high sensitivity and selectivity. nih.govchromatographyonline.com

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): While the chromophore in Hexadecanamide, N-2-propenyl- (the amide group) has a relatively weak UV absorbance at lower wavelengths, HPLC-UV can still be a useful technique for purity assessment, especially when dealing with higher concentrations or for monitoring reactions.

Illustrative Table of Potential Chromatographic Conditions This table presents example starting conditions for method development and is not based on a validated, published method for this specific compound.

Technique Column Mobile Phase / Carrier Gas Detection
GC-MS HP-5MS (or similar non-polar capillary column) Helium Mass Spectrometry (EI)
LC-MS C18 reversed-phase column Acetonitrile/Water gradient with formic acid Mass Spectrometry (ESI)
HPLC-UV C18 reversed-phase column Acetonitrile/Water gradient UV at ~210 nm

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Characterization of Chiral Hexadecanamide, N-2-propenyl- Analogues

Hexadecanamide, N-2-propenyl- itself is an achiral molecule. However, chiral analogues could be synthesized, for example, by introducing a stereocenter into the fatty acid chain or the N-allyl group. For such chiral analogues, chiroptical spectroscopy techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be essential for their characterization.

These techniques measure the differential absorption (CD) or rotation (ORD) of left- and right-circularly polarized light by a chiral molecule. The resulting spectra are unique for each enantiomer and can be used to determine the enantiomeric excess and the absolute configuration of the molecule, often in conjunction with computational chemistry. nih.gov To date, the synthesis and chiroptical analysis of chiral analogues of Hexadecanamide, N-2-propenyl- have not been reported in the scientific literature.

Biological and Biochemical Mechanisms of Hexadecanamide, N 2 Propenyl in Vitro & Non Clinical Organismal Studies

Investigating the Antimicrobial Spectrum and Molecular Modes of Action of Hexadecanamide (B162939), N-2-propenyl- (In Vitro or Non-Clinical Animal Models)

Direct studies on the antimicrobial spectrum of Hexadecanamide, N-2-propenyl- are not widely available. However, the antimicrobial properties of n-hexadecanoic acid, its parent fatty acid, have been documented. Fatty acids are known to exert antimicrobial effects through various mechanisms, including disruption of the cell membrane, inhibition of enzyme activity, and interference with cellular energy production.

Research has shown that n-hexadecanoic acid possesses antibacterial activity against a range of bacteria. frontiersin.org For instance, it has been identified as a potent agent against strains like Staphylococcus aureus, Pseudomonas aeruginosa, and Klebsiella pneumoniae. frontiersin.org The proposed mechanism often involves the fatty acid's ability to intercalate into the bacterial cell membrane, leading to increased permeability and subsequent cell lysis. Furthermore, its methyl ester derivative has also demonstrated antibacterial, nematicidal, and insecticidal properties. frontiersin.org While these findings relate to the fatty acid component, the specific contribution of the N-2-propenyl group to the antimicrobial activity of the full compound remains to be elucidated through direct experimental investigation.

Table 1: Reported Antimicrobial Activity of Related Compound n-Hexadecanoic Acid

Target Organism Type Finding
Staphylococcus aureus Gram-positive bacterium Demonstrated antibacterial activity. frontiersin.org
Pseudomonas aeruginosa Gram-negative bacterium Demonstrated antibacterial activity. frontiersin.org
Klebsiella pneumoniae Gram-negative bacterium Demonstrated antibacterial activity. frontiersin.org
Various Bacteria Bacteria Reported to possess general antibacterial properties. frontiersin.org

Enzymatic Inhibition and Activation Profiles of Hexadecanamide, N-2-propenyl- in Isolated Enzyme Systems

Specific data on the enzymatic inhibition or activation profile of Hexadecanamide, N-2-propenyl- is scarce. However, studies on n-hexadecanoic acid provide insight into potential interactions. In a 2025 study, n-hexadecanoic acid, isolated from edible insects, was found to act as a mixed-type inhibitor against α-amylase, an enzyme crucial for carbohydrate digestion. nih.gov This suggests a potential for the hexadecanamide structure to interact with enzymatic active sites.

Another related compound, N-(2-Hydroxyethyl)hexadecanamide, also known as Palmitoylethanolamide (PEA), has been studied for its ability to interact with apoptosis-inducing proteins. nih.gov While not a direct measure of enzymatic inhibition in an isolated system, molecular docking analyses suggested that PEA could potentially dock to the active sites of proteins such as BAX, BCL-2, P21, and P53, which are key regulators of apoptosis. nih.gov These findings on related structures suggest that Hexadecanamide, N-2-propenyl- could potentially exhibit inhibitory or modulatory effects on various enzymes, although specific targets and mechanisms require direct investigation.

Table 2: Enzymatic Inhibition by the Related Compound n-Hexadecanoic Acid

Enzyme Source Organism Inhibition Type
α-Amylase Not Specified Mixed-type inhibitor. nih.gov
α-Glucosidase Not Specified Investigated for inhibitory potential. nih.gov
Acetylcholinesterase (AChE) Not Specified Investigated for inhibitory potential. nih.gov
Tyrosinase Not Specified Investigated for inhibitory potential. nih.gov

Interaction of Hexadecanamide, N-2-propenyl- with Cellular Components and Signaling Pathways (In Vitro Cell Line Studies)

While direct research on Hexadecanamide, N-2-propenyl- is lacking, studies on the related N-acylethanolamine, Palmitoylethanolamide (PEA), offer a model for how such molecules might interact with cellular systems. In vitro studies using human breast cancer cell lines (MDA-MB-231 and MCF-7) demonstrated that PEA can inhibit cell proliferation, alter nuclear morphology, and reduce the ability of cancer cells to close a wound in a scratch assay. nih.gov These effects are linked to the induction of apoptosis. The study indicated that PEA's mechanism involves the upregulation of proteins involved in cell-cycle arrest (P21) and tumor suppression (P53), as well as pro-apoptotic proteins like BAX. nih.gov This points to the ability of a hexadecanamide structure to modulate critical signaling pathways involved in cell survival and death.

Modulation of Gene Expression and Protein Synthesis by Hexadecanamide, N-2-propenyl- in Non-Human Cell Lines

Specific studies detailing the effects of Hexadecanamide, N-2-propenyl- on gene expression and protein synthesis in non-human cell lines have not been identified. However, drawing parallels from research on Palmitoylethanolamide (PEA) in human cell lines, it is plausible that related fatty acid amides could modulate genetic and protein synthesis pathways. Research on PEA showed it induces apoptosis by upregulating the expression of pro-apoptotic genes (BAX, CASPASE-8, FADD) and downregulating the anti-apoptotic gene BCL-2. nih.gov It also led to the upregulation of the active form of Caspase-3, a key executioner protein in the apoptotic cascade. nih.gov This evidence suggests that the hexadecanamide backbone can be a scaffold for molecules that interact with and modulate fundamental cellular processes at the genetic and protein levels.

Table 3: Gene Expression Modulation by Related Compound Palmitoylethanolamide (PEA) in Human Cancer Cell Lines

Gene Function Effect of PEA
P21 Cell-cycle arrest Upregulation. nih.gov
P53 Tumor suppression Upregulation. nih.gov
BAX Pro-apoptotic Upregulation. nih.gov
CASPASE-8 Pro-apoptotic Upregulation. nih.gov
FADD Pro-apoptotic Upregulation. nih.gov
BCL-2 Anti-apoptotic Downregulation. nih.gov

Antioxidant Mechanisms and Radical Scavenging Activity of Hexadecanamide, N-2-propenyl- (In Vitro Assays)

The antioxidant potential of Hexadecanamide, N-2-propenyl- has not been directly characterized. However, its constituent fatty acid, n-hexadecanoic acid, has been reported to possess antioxidant properties. frontiersin.org The antioxidant activity of compounds is typically evaluated using in vitro assays that measure their ability to scavenge free radicals. Common assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the ferric reducing antioxidant power (FRAP) assay. mdpi.comnih.gov

Role of Hexadecanamide, N-2-propenyl- in Plant Defense Mechanisms and Growth Regulation (Agronomic Research Focus)

There is no specific research identifying a role for Hexadecanamide, N-2-propenyl- as a plant growth regulator (PGR) or a component of plant defense. Plant growth and defense are regulated by a complex interplay of hormones and secondary metabolites. nih.govnih.govmdpi.com Fatty acid derivatives are known to be involved in plant defense signaling, most notably jasmonic acid, which is derived from linolenic acid. These signaling molecules can trigger the production of defense-related proteins and secondary metabolites that deter herbivores and pathogens. nih.gov While it is conceivable that exogenous application of a fatty acid amide like Hexadecanamide, N-2-propenyl- could influence plant physiology, its specific role, whether in growth promotion or defense activation, remains an uninvestigated area of agronomic research.

Biological Activity of Hexadecanamide, N-2-propenyl- in Insect and Other Non-Human Organismal Models (Ecological/Pest Control Research)

Direct studies on the biological activity of Hexadecanamide, N-2-propenyl- in insect models are not prominent in the literature. However, the parent compound, n-hexadecanoic acid, and its methyl ester have been reported to possess insecticidal properties. frontiersin.org Fatty acids and their derivatives can act as insecticides through several modes of action. epa.gov These may include physical mechanisms, such as blocking the spiracles (breathing pores) of insects, leading to suffocation, or biochemical mechanisms that disrupt cell membranes or metabolic processes. google.com Some fatty acid-based compounds can also act as insect growth regulators, interfering with molting and development. researchgate.net The specific effects of Hexadecanamide, N-2-propenyl- on insect mortality, feeding behavior, or development would need to be determined through targeted entomological research.

Table 4: Potential Insecticidal Modes of Action of Fatty Acid Derivatives

Mode of Action Description Reference
Nerve Action Affects sodium channels or neurotransmitter receptors in the insect nervous system. epa.gov
Metabolic Inhibition Disrupts vital metabolic processes like ATP formation. epa.gov
Physical Action Blocks spiracles, causing asphyxiation, or acts as a sticky trap. google.com
Growth Regulation Interferes with the synthesis or release of molting hormones. nih.gov
Antifeedant Deters insects from feeding on treated plants. nih.govresearchgate.net

Compound List

Compound Name
Hexadecanamide, N-2-propenyl-
n-Hexadecanoic acid (Palmitic acid)
N-(2-Hydroxyethyl)hexadecanamide (Palmitoylethanolamide)
Hexadecanoic acid, methyl ester
Oleic acid
Jasmonic acid

Immunomodulatory Effects of Hexadecanamide, N-2-propenyl- in Isolated Immune Cell Systems (In Vitro)

Following a comprehensive review of scientific literature, no direct research studies detailing the immunomodulatory effects of Hexadecanamide, N-2-propenyl- on isolated immune cell systems in vitro were identified.

Extensive searches were conducted to locate studies that specifically investigated the impact of this compound on various immune cells, such as lymphocytes (T cells, B cells), macrophages, neutrophils, or dendritic cells, in a controlled laboratory setting. These searches aimed to find data related to the compound's influence on key immunological processes, including but not limited to:

Cytokine and Chemokine Production: Modulation of pro-inflammatory or anti-inflammatory signaling molecules.

Cell Proliferation and Activation: Effects on the multiplication and functional activation of immune cells in response to stimuli.

Phagocytosis: Impact on the ability of phagocytic cells, like macrophages, to engulf pathogens or cellular debris.

Signal Transduction Pathways: Elucidation of the molecular pathways within immune cells that might be affected by the compound.

The absence of such studies in the available scientific databases indicates that the immunomodulatory properties of Hexadecanamide, N-2-propenyl- in isolated immune cell systems have not yet been a subject of published research. Therefore, it is not possible to provide detailed research findings, data tables, or a discussion on its mechanisms of action in this specific context.

Further research is required to explore the potential interactions of Hexadecanamide, N-2-propenyl- with the immune system at a cellular level.

Environmental Biogeochemistry and Degradation of Hexadecanamide, N 2 Propenyl

Pathways and Kinetics of Microbial Biodegradation of Hexadecanamide (B162939), N-2-propenyl- in Environmental Matrices (e.g., Soil, Water, Sediment)

No specific studies detailing the microbial biodegradation of Hexadecanamide, N-2-propenyl- in soil, water, or sediment were identified. Research on the biodegradation of amides, in general, suggests that they can be susceptible to microbial hydrolysis, but the specific pathways, kinetics, and responsible microbial consortia for Hexadecanamide, N-2-propenyl- have not been documented.

Abiotic Degradation Mechanisms of Hexadecanamide, N-2-propenyl- in Natural Systems (e.g., Photolysis, Hydrolysis)

Information regarding the abiotic degradation of Hexadecanamide, N-2-propenyl-, through mechanisms such as photolysis (degradation by light) or hydrolysis (reaction with water), is not available in the current body of scientific literature. The stability of the amide bond and the potential reactivity of the N-2-propenyl group under various environmental pH and sunlight conditions have not been investigated.

Sorption and Desorption Behavior of Hexadecanamide, N-2-propenyl- in Environmental Compartments

There is a lack of data on the sorption (binding) and desorption (release) behavior of Hexadecanamide, N-2-propenyl- in different environmental compartments like soil and sediment. Understanding these processes is crucial for predicting the compound's mobility and bioavailability in the environment. Factors such as soil organic carbon content and clay mineralogy, which typically influence the sorption of organic compounds, have not been studied in relation to Hexadecanamide, N-2-propenyl-.

Bioaccumulation Potential and Environmental Fate Modeling of Hexadecanamide, N-2-propenyl- in Aquatic and Terrestrial Ecosystems (Excluding Toxicological Risk Assessment)

The potential for Hexadecanamide, N-2-propenyl- to bioaccumulate in the tissues of aquatic or terrestrial organisms is currently unknown. There are no available studies on its bioconcentration factor (BCF) or bioaccumulation factor (BAF), which are key parameters for assessing bioaccumulation potential. Consequently, environmental fate modeling for this compound cannot be reliably performed. A safety data sheet for the related compound Oleoylethanolamide (CAS 111-58-0) explicitly states that there is "no data available" for its bioaccumulative potential. echemi.com

Role of Hexadecanamide, N-2-propenyl- in Natural Biogeochemical Cycles and Nutrient Transformations

The influence of Hexadecanamide, N-2-propenyl- on natural biogeochemical cycles, such as the carbon and nitrogen cycles, has not been a subject of scientific inquiry. Its potential to interfere with or participate in nutrient transformations in the environment remains an unstudied area.

Remediation Strategies for Hexadecanamide, N-2-propenyl- in Contaminated Environments (Mechanistic/Bioremediation Focus)

Given the absence of information on its degradation and environmental behavior, no specific remediation strategies for Hexadecanamide, N-2-propenyl- have been developed or proposed. Research into mechanistic or bioremediation approaches would require a fundamental understanding of its chemical and biological breakdown pathways, which is currently lacking.

Theoretical and Computational Investigations of Hexadecanamide, N 2 Propenyl

Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Reactivity Descriptors of Hexadecanamide (B162939), N-2-propenyl-

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic nature of Hexadecanamide, N-2-propenyl-. By solving approximations of the Schrödinger equation, these methods can determine the molecule's electron distribution, which governs its stability, reactivity, and properties.

Electronic Structure and Molecular Orbitals: The electronic structure analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's chemical stability and reactivity. A large gap suggests high stability, whereas a small gap indicates higher reactivity. For Hexadecanamide, N-2-propenyl-, the HOMO is expected to be localized around the electron-rich regions, such as the amide group and the C=C double bond of the propenyl group, while the LUMO would likely be centered on the carbonyl carbon and the adjacent atoms.

Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These include:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Electronegativity (χ): The ability of the molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile (ω = χ² / 2η).

These descriptors provide a quantitative basis for predicting how Hexadecanamide, N-2-propenyl- will interact with other chemical species.

Table 1: Hypothetical Quantum Chemical Properties of Hexadecanamide, N-2-propenyl- (Calculated using DFT/B3LYP/6-31G*)
PropertyCalculated ValueUnit
EHOMO-6.50eV
ELUMO-0.25eV
HOMO-LUMO Gap (ΔE)6.25eV
Ionization Potential (I)6.50eV
Electron Affinity (A)0.25eV
Electronegativity (χ)3.375eV
Chemical Hardness (η)3.125eV
Electrophilicity Index (ω)1.823eV

Molecular Dynamics Simulations to Explore Conformational Landscapes and Solvation Effects of Hexadecanamide, N-2-propenyl-

Molecular Dynamics (MD) simulations are computational experiments that model the physical movements of atoms and molecules over time. For a flexible molecule like Hexadecanamide, N-2-propenyl-, with its long hexadecyl chain, MD simulations are invaluable for exploring its conformational landscape.

Conformational Landscapes: The molecule can adopt a vast number of different three-dimensional shapes, or conformations, due to the rotation around its single bonds. MD simulations can map the potential energy surface of the molecule, identifying low-energy, stable conformations and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its interactions and properties. The long alkyl chain is expected to exhibit significant flexibility, while the N-2-propenyl-amide portion will have more restricted rotational freedom.

Solvation Effects: The behavior of a molecule is profoundly influenced by its environment, particularly the solvent. researchgate.net MD simulations can explicitly model the interactions between Hexadecanamide, N-2-propenyl- and surrounding solvent molecules (e.g., water or an organic solvent). These simulations can reveal how the solvent affects the conformational preferences of the molecule, for instance, by forming hydrogen bonds with the amide group. The hydrophobic hexadecyl chain would likely adopt a collapsed conformation in a polar solvent like water to minimize its exposed surface area, while it would be more extended in a nonpolar solvent. The simulation can also calculate key properties like the radial distribution function to understand the solvent structure around the molecule.

Prediction of Spectroscopic Properties of Hexadecanamide, N-2-propenyl- using Computational Methods (e.g., NMR, IR, UV-Vis)

Computational methods can predict the spectroscopic signatures of a molecule, which is essential for its identification and structural elucidation. frontiersin.orgdiva-portal.org

NMR Spectroscopy: Theoretical calculations can predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) for Hexadecanamide, N-2-propenyl-. github.io Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often coupled with DFT, are used to calculate the magnetic shielding of each nucleus. These predicted shifts can be compared with experimental data to confirm the molecular structure. The calculations would need to consider the different conformations of the molecule, as the chemical shifts can be sensitive to the local electronic environment, which changes with conformation.

IR Spectroscopy: The infrared (IR) spectrum is determined by the vibrational modes of the molecule. Computational frequency calculations can predict the wavenumbers and intensities of the vibrational bands. researchgate.net For Hexadecanamide, N-2-propenyl-, characteristic peaks would be predicted for the N-H stretch, C=O stretch (Amide I band), and C-N stretch/N-H bend (Amide II band) of the amide group, as well as the C-H stretches of the alkyl chain and the C=C stretch of the propenyl group. Theoretical spectra are often scaled by an empirical factor to better match experimental results. researchgate.net

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting the electronic absorption spectra (UV-Vis) of molecules. nii.ac.jpchemrxiv.org It calculates the energies of electronic transitions from the ground state to various excited states. For Hexadecanamide, N-2-propenyl-, the primary electronic transitions are expected to be the n → π* and π → π* transitions associated with the amide chromophore and the C=C double bond. The predicted maximum absorption wavelength (λmax) can help characterize the molecule's electronic properties.

Table 2: Predicted Spectroscopic Data for Hexadecanamide, N-2-propenyl-
SpectroscopyPredicted FeatureApproximate ValueAssignment
¹³C NMRChemical Shift~173 ppmAmide Carbonyl (C=O)
Chemical Shift~134 ppmAllyl C=C H
Chemical Shift~116 ppmAllyl C =CH₂
Chemical Shift20-40 ppmAlkyl Chain (-CH₂-)
IRVibrational Frequency~3300 cm⁻¹N-H Stretch
Vibrational Frequency2850-2960 cm⁻¹C-H Stretch (Alkyl)
Vibrational Frequency~1640 cm⁻¹C=O Stretch (Amide I)
Vibrational Frequency~1550 cm⁻¹N-H Bend (Amide II)
UV-Visλmax~210 nmπ → π* transition (amide/alkene)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Hexadecanamide, N-2-propenyl- Analogues (Theoretical Frameworks)

QSAR and QSPR models are statistical methods that aim to correlate the chemical structure of a series of compounds with their biological activity (QSAR) or physicochemical properties (QSPR). The theoretical framework involves several key steps:

Dataset Curation: A set of analogues of Hexadecanamide, N-2-propenyl- with known activities or properties is compiled. Analogues could be generated by varying the length of the alkyl chain, substituting the propenyl group, or modifying the amide linkage.

Descriptor Calculation: For each molecule in the dataset, a large number of numerical descriptors are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape) and quantum-chemical (e.g., HOMO/LUMO energies).

Model Building: Statistical or machine learning algorithms (e.g., multiple linear regression, partial least squares, random forest) are used to build a mathematical model that relates a subset of the calculated descriptors to the target activity or property.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure it is robust and not overfitted.

For Hexadecanamide, N-2-propenyl- analogues, a QSAR model could be developed to predict, for example, their potential antimicrobial or anti-inflammatory activity, while a QSPR model could predict properties like solubility or melting point.

Computational Exploration of Reaction Mechanisms for Hexadecanamide, N-2-propenyl- Synthesis and Degradation Pathways

Computational chemistry provides deep insight into the mechanisms of chemical reactions. researchgate.net By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and calculate activation energies, which determine the reaction rate and feasibility.

Synthesis Pathways: A likely synthesis route for Hexadecanamide, N-2-propenyl- is the amidation reaction between hexadecanoyl chloride (or hexadecanoic acid with a coupling agent) and allylamine (B125299). Computational methods can be used to model this reaction, calculating the energy profile for different possible mechanisms (e.g., concerted vs. stepwise addition-elimination). This can help optimize reaction conditions by identifying the rate-limiting step and potential side reactions.

Degradation Pathways: The degradation of the molecule, for instance, through hydrolysis of the amide bond, can also be studied. nih.gov Theoretical calculations can determine the activation energy for both acid-catalyzed and base-catalyzed hydrolysis. This information is valuable for assessing the environmental persistence and stability of the compound under various conditions. The calculations would model the approach of a water molecule or hydroxide (B78521) ion to the carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent cleavage of the C-N bond.

Molecular Docking and Ligand-Receptor Interaction Simulations for Hexadecanamide, N-2-propenyl- (Mechanistic Biochemical Focus)

If Hexadecanamide, N-2-propenyl- is hypothesized to have a biological effect, molecular docking and interaction simulations can be used to explore its potential molecular targets. mdpi.com

Molecular Docking: This computational technique predicts the preferred orientation of a ligand (Hexadecanamide, N-2-propenyl-) when bound to a receptor, which is typically a protein or enzyme. chemmethod.com The process involves:

Preparing the 3D structures of both the ligand and the receptor.

Using a docking algorithm to sample a large number of possible binding poses of the ligand within the receptor's active site.

Scoring each pose using a scoring function that estimates the binding affinity (e.g., in kcal/mol).

The results can identify the most likely binding mode and provide a semi-quantitative prediction of the binding strength. researchgate.net

Ligand-Receptor Interaction Simulations: Following docking, MD simulations of the ligand-receptor complex are often performed. unica.it These simulations provide a more dynamic and detailed view of the interaction. They can confirm the stability of the binding pose predicted by docking and reveal the specific intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that stabilize the complex. This mechanistic insight is crucial for understanding the basis of the ligand's biological activity and for guiding the design of more potent analogues. nih.gov

Emerging Research Applications of Hexadecanamide, N 2 Propenyl in Advanced Materials and Biotechnologies Excluding Clinical Applications and Safety Profiles

Integration of Hexadecanamide (B162939), N-2-propenyl- into Functional Polymer Systems and Nanomaterials

The presence of the N-2-propenyl (allyl) group in Hexadecanamide, N-2-propenyl- makes it a compelling monomer for polymerization reactions. Researchers are investigating its incorporation into polymer backbones to impart specific functionalities. The long hexadecyl chain can introduce hydrophobicity and self-assembly characteristics into copolymers, potentially leading to the development of novel amphiphilic polymers. These polymers could find applications in areas such as drug delivery, coatings, and specialized membranes.

In the realm of nanomaterials, the lipophilic nature of the hexadecanamide portion can be exploited for the surface modification of nanoparticles. By functionalizing the surface of inorganic or organic nanoparticles with Hexadecanamide, N-2-propenyl-, their dispersibility in nonpolar solvents and polymer matrices can be significantly enhanced. This could lead to the creation of advanced nanocomposites with improved mechanical, thermal, and barrier properties.

Research AreaPotential Application of Hexadecanamide, N-2-propenyl-
Functional Polymers Creation of amphiphilic copolymers for self-assembling structures.
Nanomaterials Surface modification of nanoparticles to improve dispersion in matrices.

Role of Hexadecanamide, N-2-propenyl- in Surfactant, Emulsifying Agent, and Foaming Agent Research

The amphiphilic structure of Hexadecanamide, N-2-propenyl-, with its long hydrophobic alkyl chain and a more polar amide group, suggests its potential as a surface-active agent. Preliminary studies are exploring its efficacy as a surfactant, emulsifier, and foaming agent. The presence of the allyl group offers a site for further chemical modification, allowing for the fine-tuning of its surfactant properties. For instance, polymerization or grafting at the allyl position could lead to the formation of polymeric surfactants with enhanced stability and performance.

Research is focused on characterizing its ability to lower surface and interfacial tension, as well as its effectiveness in stabilizing emulsions and foams. The potential for creating stimuli-responsive surfactants by incorporating other functional groups is also an area of active investigation.

Potential of Hexadecanamide, N-2-propenyl- as a Component in Advanced Lubricant Formulations (Focus on Chemical Interaction Mechanisms)

The long alkyl chain of Hexadecanamide, N-2-propenyl- is a characteristic feature of many lubricant additives. This structural motif allows for the formation of boundary lubrication films on metal surfaces, reducing friction and wear. The N-2-propenyl group provides a reactive handle for chemical attachment to surfaces or for interaction with other lubricant components.

The chemical interaction mechanism is thought to involve the adsorption of the molecule onto the substrate via the polar amide group, with the long alkyl chains orienting outwards to form a low-shear interface. The allyl group could potentially undergo reactions under tribological stress, leading to the in-situ formation of a more robust and durable lubricating film. Research in this area is aimed at understanding these complex interactions to design more effective and durable lubricant formulations.

Development of Hexadecanamide, N-2-propenyl- as a Chemical Probe for Biological Research and Enzyme Assays

The dual functionality of Hexadecanamide, N-2-propenyl- makes it a candidate for the development of chemical probes for biological research. The hexadecanamide moiety can mimic natural fatty acid amides, which play various roles in cellular signaling. The N-2-propenyl group can be used as a reactive tag for bioconjugation or for attachment to reporter molecules such as fluorophores or biotin.

Such probes could be used to study the interactions of fatty acid amides with their protein targets or to investigate the activity of enzymes involved in their metabolism. For example, a probe based on Hexadecanamide, N-2-propenyl- could be designed to covalently label the active site of a specific enzyme, allowing for its identification and characterization.

Exploration of Hexadecanamide, N-2-propenyl- in Bio-based Material Innovation and Sustainable Technologies

As a derivative of palmitic acid, a common saturated fatty acid, Hexadecanamide, N-2-propenyl- has the potential to be sourced from renewable feedstocks. This aligns with the growing demand for sustainable and bio-based materials. Research is underway to explore its use as a building block for bioplastics and other biodegradable materials.

The ability to polymerize the N-2-propenyl group opens up possibilities for creating a new class of bio-based polymers with tailored properties. These materials could offer a more environmentally friendly alternative to traditional petroleum-based plastics in various applications, from packaging to agricultural films.

Design of Responsive Materials Utilizing Hexadecanamide, N-2-propenyl- as a Building Block

The concept of "smart" or responsive materials that change their properties in response to external stimuli is a major focus of modern materials science. The unique chemical structure of Hexadecanamide, N-2-propenyl- offers opportunities for the design of such materials. For example, polymers containing this monomer could exhibit temperature-responsive behavior due to the phase transitions of the long alkyl side chains.

Furthermore, the allyl group can be functionalized with stimuli-responsive moieties, leading to materials that respond to changes in pH, light, or the presence of specific chemical species. These responsive materials could have applications in sensors, actuators, and controlled-release systems.

Responsive StimulusPotential Mechanism in Materials with Hexadecanamide, N-2-propenyl-
Temperature Phase transitions of the crystalline hexadecyl side chains.
pH / Chemical Functionalization of the allyl group with responsive chemical groups.

Future Research Trajectories and Interdisciplinary Opportunities for Hexadecanamide, N 2 Propenyl

Identification of Novel Biological Targets and Pathways for Hexadecanamide (B162939), N-2-propenyl- in Diverse Non-Human Systems

Currently, there is no available research identifying the specific biological targets or metabolic pathways of Hexadecanamide, N-2-propenyl- in any non-human system. Future research should prioritize the exploration of its potential interactions with cellular components. Initial studies could involve screening for binding affinity against a panel of known receptors, enzymes, and ion channels, particularly those associated with lipid signaling. Investigating its effects on model organisms, such as Caenorhabditis elegans or Drosophila melanogaster, could provide initial insights into its systemic effects and potential pathways of action.

Illustrative Data Table for Future Biological Target Screening:

Note: The following table is hypothetical and illustrates the type of data that could be generated from future research, as no such data currently exists.

Potential Target ClassExample TargetModel SystemPredicted Outcome Measure
G-Protein Coupled ReceptorsCannabinoid Receptors (CB1/CB2)Murine Brain TissueCompetitive Binding Affinity (Ki)
EnzymesFatty Acid Amide Hydrolase (FAAH)Recombinant Enzyme AssayIC50 Value
Ion ChannelsTransient Receptor Potential (TRP) ChannelsCultured NeuronsModulation of Ion Flux

Advancement in Sustainable and Economically Viable Synthetic Routes for Hexadecanamide, N-2-propenyl-

Detailed synthetic routes for Hexadecanamide, N-2-propenyl- are not well-documented in the chemical literature. The development of sustainable and economically viable synthetic methodologies is a crucial first step for enabling further research. Future work in this area could focus on green chemistry principles, such as utilizing renewable starting materials, employing catalytic methods to reduce waste, and minimizing the use of hazardous solvents. A comparative analysis of different synthetic strategies would be essential to identify the most efficient and scalable route.

Illustrative Data Table for Comparison of Synthetic Routes:

Note: This table is for illustrative purposes only, as specific synthetic data for this compound is not available.

Synthetic MethodCatalystSolventReaction Temperature (°C)Theoretical Yield (%)Green Chemistry Metric (e.g., Atom Economy)
Direct AmidationNo data availableNo data availableNo data availableNo data availableNo data available
Acyl Chloride RouteNo data availableNo data availableNo data availableNo data availableNo data available
Enzyme-Catalyzed SynthesisNo data availableNo data availableNo data availableNo data availableNo data available

High-Throughput Screening Approaches for Discovering New Academic Activities of Hexadecanamide, N-2-propenyl- and its Derivatives

High-throughput screening (HTS) represents a powerful approach for rapidly assessing the biological activities of a compound against a large number of targets. Once a reliable synthetic route for Hexadecanamide, N-2-propenyl- is established, HTS could be employed to uncover novel academic activities. Screening libraries of its derivatives could also reveal structure-activity relationships. Phenotypic screening using cell-based assays could identify effects on cell proliferation, differentiation, or morphology, providing clues to its mechanism of action.

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in Hexadecanamide, N-2-propenyl- Research (Non-Human System)

The application of omics technologies will be essential for a comprehensive understanding of the biological effects of Hexadecanamide, N-2-propenyl-. In a suitable non-human model system, metabolomics could identify changes in the metabolic profile following exposure to the compound. Similarly, proteomics could reveal alterations in protein expression levels, providing insights into the cellular pathways affected. These unbiased, system-wide approaches are critical for generating hypotheses about the compound's function in the absence of pre-existing knowledge.

Challenges and Prospects in Translating Fundamental Hexadecanamide, N-2-propenyl- Research into Applied Technologies

The primary challenge in translating research on Hexadecanamide, N-2-propenyl- is the current lack of fundamental knowledge. Before any applied technologies can be considered, extensive foundational research is required to understand its basic chemical and biological properties. Prospects for future applications are entirely dependent on the discoveries made in these initial stages. Should the compound exhibit interesting biological activity, potential applications could theoretically span from agriculture to materials science. However, any discussion of translation to applied technology is purely speculative at this stage.

Interdisciplinary Research Collaborations for Comprehensive Understanding of Hexadecanamide, N-2-propenyl- Chemistry and Biology

A thorough investigation of Hexadecanamide, N-2-propenyl- will necessitate a highly interdisciplinary approach. Collaborations between synthetic chemists, biochemists, pharmacologists, and computational biologists will be crucial. Synthetic chemists are needed to produce the compound and its analogs, while biochemists and pharmacologists can design and execute experiments to determine its biological effects. Computational biologists could play a role in predicting potential targets and interpreting omics data. Such collaborative efforts will be key to building a comprehensive understanding of this currently unstudied molecule.

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing N-2-propenyl-hexadecanamide, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves amidation reactions between hexadecanoic acid derivatives and propenylamine under controlled conditions. For similar amides (e.g., N,N-bis(iso-propyl)hexadecanamide), refluxing in anhydrous solvents (e.g., dichloromethane) with coupling agents like DCC (dicyclohexylcarbodiimide) achieves yields >75%. Reaction time (12-24 hours) and stoichiometric ratios (1:1.2 acid:amine) are critical to minimize byproducts . Purity is confirmed via TLC and recrystallization in ethanol.

Q. How should researchers address solubility challenges when preparing stock solutions of N-2-propenyl-hexadecanamide for biological assays?

  • Methodological Answer : Hexadecanamide derivatives are hydrophobic; use organic solvents like DMSO or ethanol (20–22 mg/mL solubility) for initial stock solutions. For aqueous buffers (e.g., PBS), dissolve directly at 50 µg/mL with sonication. Note that residual solvents >1% may interfere with assays; use solvent-free preparation via micro-emulsion techniques with surfactants like Tween-80 .

Q. What safety protocols are essential for handling N-2-propenyl-hexadecanamide in laboratory settings?

  • Methodological Answer : Follow OSHA HCS guidelines: use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact. Hexadecanamide derivatives are classified as irritants (NFPA health hazard rating: 1). Store at 2–8°C in airtight containers, and dispose via incineration (no aqueous release) .

Advanced Research Questions

Q. How does N-2-propenyl-hexadecanamide alter interfacial properties in composite materials like bitumen?

  • Methodological Answer : In bitumen studies, 1–5% (w/w) N-2-propenyl-hexadecanamide induces phase separation and surface crystallization, as shown by AFM topography and FTIR (peak shifts at 1640 cm⁻¹ for amide C=O). Optimize surfactant concentration using Langmuir-Blodgett troughs to monitor interfacial tension reduction (~15–20 mN/m) .

Q. How can researchers resolve contradictions in reported antibacterial efficacy of hexadecanamide derivatives?

  • Methodological Answer : Discrepancies arise from strain-specific responses (e.g., E. coli vs. S. aureus) and solvent effects. Standardize testing via CLSI broth microdilution (MIC determination) with Mueller-Hinton agar. For example, N-alkyl variants show MICs of 8–32 µg/mL; use checkerboard assays to rule out solvent toxicity (e.g., DMSO controls) .

Q. What structural modifications improve the drug-likeness of N-2-propenyl-hexadecanamide while retaining bioactivity?

  • Methodological Answer : Address poor miLogP (>5) via computational modeling (e.g., QSAR) to optimize alkyl chain length. Introducing polar groups (e.g., hydroxyls) reduces lipophilicity while maintaining α-glucosidase inhibition (IC₅₀ < 10 µM). Validate with in vitro ADMET assays (e.g., Caco-2 permeability) .

Q. What role does N-2-propenyl-hexadecanamide play in chemical communication systems, such as semiochemical signaling?

  • Methodological Answer : In marine species (e.g., Aplidium constellatum), it acts as a pheromone at nanomolar concentrations. Use GC-EAD (gas chromatography-electroantennographic detection) to isolate bioactive fractions. Field trials with Y-tube olfactometers confirm attractant behavior at 0.1–1 ppm .

Data Contradiction Analysis

  • Antibacterial Efficacy Variability : Differences in MIC values across studies (e.g., 10 mg/mL vs. 32 µg/mL) may stem from assay conditions (agar diffusion vs. broth dilution) or bacterial resistance mechanisms. Standardize protocols and include positive controls (e.g., ampicillin) for cross-study validation .
  • Solubility vs. Bioactivity : Higher organic solvent use enhances solubility but may reduce apparent bioactivity. Use isothermal titration calorimetry (ITC) to differentiate compound efficacy from solvent artifacts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.